molecular formula C9H9BrF3N B1384813 (1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1259600-15-1

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B1384813
CAS No.: 1259600-15-1
M. Wt: 268.07 g/mol
InChI Key: XFQGIGAQJPNZSL-QMMMGPOBSA-N
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Description

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine: is a chemical compound characterized by a bromophenyl group attached to a trifluoropropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Halogenation and Amination: Starting with 4-bromobenzene, the compound undergoes a series of reactions involving trifluoromethylation and subsequent amination.

  • Reductive Amination: This method involves the reductive amination of 4-bromobenzaldehyde with trifluoromethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine or alcohol derivatives.

  • Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: 4-bromophenyl-3,3,3-trifluoropropanoic acid

  • Reduction: (1S)-1-(4-bromophenyl)-3,3,3-trifluoropropanol

  • Substitution: Various substituted bromophenyl derivatives

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine: is compared with similar compounds such as (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine and 4-bromophenyl-3,3,3-trifluoropropanoic acid . Its uniqueness lies in its stereochemistry and trifluoromethyl group, which contribute to its distinct properties and applications.

Comparison with Similar Compounds

  • (1R)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine

  • 4-bromophenyl-3,3,3-trifluoropropanoic acid

  • 4-bromophenyl-3,3,3-trifluoropropylamine

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

(1S)-1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGIGAQJPNZSL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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